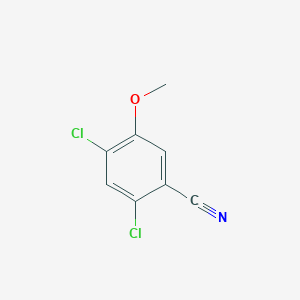

2,4-Dichloro-5-methoxybenzonitrile

Description

Contextualization within Halogenated Benzonitrile (B105546) Derivatives

Halogenated benzonitriles are significant in organic synthesis, serving as versatile intermediates for the creation of more complex molecules. The presence of halogen atoms, in this case, chlorine, and a methoxy (B1213986) group on the aromatic ring of 2,4-Dichloro-5-methoxybenzonitrile influences its electronic properties and reactivity. These substituents can direct further chemical transformations and are crucial in the design of new compounds with specific biological or material properties. The field of halogenated benzonitriles is broad, with ongoing research into their synthesis and applications. For instance, methods for preparing various halogenated benzonitriles, such as 2,6-dichlorobenzonitrile, have been developed through processes like vapor phase ammoxidation. google.com

Importance of Benzonitrile Scaffolds in Chemical Research

Benzonitrile scaffolds are fundamental building blocks in the development of new pharmaceuticals and functional materials. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides, making it a valuable synthetic handle. This versatility allows chemists to construct a wide array of molecular architectures. The incorporation of benzonitrile moieties is a common strategy in drug discovery, with many bioactive compounds containing this structural motif. nih.gov The search for novel molecular scaffolds is a continuous effort in medicinal chemistry, aiming to enhance the innovative potential of new drugs. nih.gov Natural products are a significant source of these scaffolds, providing structurally diverse and safe starting points for drug development. nih.gov

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and applications.

Addressing Limited Direct Literature on this compound

Direct and extensive research specifically on this compound is limited in publicly available literature. Therefore, this analysis will compile and present the available information to create a foundational understanding of the compound.

Leveraging Research on Structurally Related Compounds for Comprehensive Analysis

To supplement the limited direct data, this article will draw upon research conducted on structurally similar compounds. By examining the properties and reactions of related halogenated and methoxy-substituted benzonitriles, a more complete picture of the potential characteristics and reactivity of this compound can be inferred. For example, understanding the synthesis and reactivity of compounds like 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, which is synthesized from 2,4-dichloro-5-methoxyaniline, can provide insights into the chemical behavior of the target molecule. chemicalbook.comchemicalbook.com Similarly, information on isomers like (3,5-dichloro-4-methoxyphenyl)acetonitrile and 2,5-dichloro-4-methoxybenzonitrile (B2847631) can be informative. chemsynthesis.comuni.lu

Chemical and Physical Properties

The properties of this compound are detailed in the table below. This data is crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C8H5Cl2NO |

| Molecular Weight | 202.04 g/mol |

| CAS Number | 13655-52-8 |

| Appearance | White to off-white crystalline powder |

Synthesis and Reactivity

While specific synthesis routes for this compound are not extensively documented, general methods for preparing halogenated benzonitriles can be considered. These often involve the ammoxidation of the corresponding substituted toluene. google.com The reactivity of the compound is influenced by the electron-withdrawing nature of the two chlorine atoms and the nitrile group, and the electron-donating effect of the methoxy group. This electronic interplay governs its susceptibility to nucleophilic aromatic substitution and other transformations.

Applications in Research

Due to its structure, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

In Medicinal Chemistry

The benzonitrile scaffold is a key component in many pharmacologically active compounds. While direct applications of this compound are not widely reported, its structural features suggest its potential as a precursor for the synthesis of bioactive molecules. For instance, related halogenated derivatives have shown promise in developing anticancer agents. nih.gov The nitrile group can be a key interaction point with biological targets. nih.gov

In Materials Science

Triazine derivatives, which can be synthesized from precursors like dichloromethoxy compounds, are used as UV absorbers in polymers and coatings. researchgate.net The specific substitution pattern of this compound could be leveraged to create novel materials with tailored optical or electronic properties.

Structurally Related Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

1349716-21-7 |

|---|---|

Molecular Formula |

C8H5Cl2NO |

Molecular Weight |

202.03 g/mol |

IUPAC Name |

2,4-dichloro-5-methoxybenzonitrile |

InChI |

InChI=1S/C8H5Cl2NO/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3H,1H3 |

InChI Key |

CSHBTMCAUOTCLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of Benzonitrile Scaffolds

Transformations of the Nitrile Functionality

The nitrile group is a key reactive site in 2,4-dichloro-5-methoxybenzonitrile, susceptible to a variety of transformations that allow for the synthesis of diverse derivatives.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid. chemguide.co.uklibretexts.org This transformation can be achieved under either acidic or alkaline conditions. chemguide.co.uk

Under acidic conditions, such as heating with dilute hydrochloric acid, this compound is hydrolyzed to 2,4-dichloro-5-methoxybenzoic acid. libretexts.orgchemicalbook.com In this process, the nitrile is first converted to the corresponding amide, which is then further hydrolyzed to the carboxylic acid. The use of a strong acid ensures the final product is the free carboxylic acid. libretexts.org

Conversely, alkaline hydrolysis, achieved by heating with a solution like sodium hydroxide, initially yields the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free 2,4-dichloro-5-methoxybenzoic acid. guidechem.compatsnap.com The intermediate in this process is 2,4-dichloro-5-methoxybenzamide. The synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide has been documented, showcasing the formation of an amide linkage from the related aniline (B41778) derivative. chemicalbook.com

Table 1: Hydrolysis Reactions of this compound

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| This compound | Dilute HCl, heat | 2,4-Dichloro-5-methoxybenzoic acid | libretexts.orgchemicalbook.com |

| This compound | 1. NaOH (aq), heat 2. Strong acid | 2,4-Dichloro-5-methoxybenzoic acid | chemguide.co.ukguidechem.compatsnap.com |

| 2,4-Dichloro-5-methoxyaniline | Cyanoacetic acid, 1,3-diisopropylcarbodiimide, THF | 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | chemicalbook.com |

Reduction to Amines or Imines

The reduction of the nitrile group offers a direct route to primary amines. Various reducing agents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and selectivity.

A notable method for the reduction of benzonitriles involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. nih.govresearchgate.net This system has been shown to be effective for a wide range of aromatic nitriles. Benzonitriles with electron-withdrawing groups, such as the chloro substituents in this compound, generally exhibit faster reaction rates and higher yields. nih.govresearchgate.net For instance, 2,4-dichlorobenzonitrile (B1293624) is reduced to 2,4-dichlorobenzylamine (B146540) in high yield at room temperature. nih.govresearchgate.net

Catalytic hydrogenation is another widely used method for nitrile reduction. ncert.nic.in Systems such as nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, provide a mild and environmentally benign approach for the preparation of amines. researchgate.netorganic-chemistry.org This method is noted for its tolerance to air and moisture. organic-chemistry.org Other catalytic systems, including those based on cobalt and ruthenium, have also been successfully employed for the reduction of nitriles to primary amines. researchgate.netorganic-chemistry.org The reduction of nitriles to the corresponding imine can be achieved with stannous chloride in the presence of hydrochloric acid, which upon hydrolysis yields the corresponding aldehyde. ncert.nic.in

Table 2: Reduction of Substituted Benzonitriles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dichlorobenzonitrile | Diisopropylaminoborane, cat. LiBH4, 25 °C, 5 h | 2,4-Dichlorobenzylamine | 99% | nih.govresearchgate.net |

| 4-Methoxybenzonitrile | Diisopropylaminoborane, cat. LiBH4, reflux in THF | 4-Methoxybenzylamine | 80% | nih.govresearchgate.net |

| Various Nitriles | NiCl2, NaBH4 | Boc-protected amines | Moderate to good | organic-chemistry.org |

Cycloaddition Reactions (e.g., Nitrile Oxide Formation and Subsequent Reactions)

The nitrile functionality can participate in cycloaddition reactions, a powerful tool for the construction of heterocyclic rings. libretexts.orglibretexts.org A key transformation in this context is the conversion of the nitrile to a nitrile oxide, which is a highly reactive 1,3-dipole.

Nitrile oxides can be generated in situ from various precursors. nih.gov Once formed, they readily undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. nsf.govnih.gov The reaction of a nitrile oxide with an alkene is a common method for synthesizing 2-isoxazolines. nih.gov These cycloaddition reactions are often highly regioselective and stereoselective. nih.gov In the absence of a suitable dipolarophile, nitrile oxides can dimerize to form furoxans. nsf.gov

Recent research has reported catalyst-free methods for the formation of nitrile oxides from diazocarbonyl compounds, which can then be used in subsequent cycloaddition reactions to produce a variety of heterocycles. nih.govnsf.gov

Reactivity of the Methoxy (B1213986) Group

The methoxy group on the benzonitrile (B105546) ring is another site for chemical modification, primarily through ether cleavage or by serving as a protecting group that can be selectively removed.

Ether Cleavage and Trans-etherification Reactions

Cleavage of the ether bond in the methoxy group of this compound would yield the corresponding phenol (B47542). This reaction is typically achieved using strong acids such as HBr or HI. libretexts.orgmasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com The aromatic ring is resistant to nucleophilic attack, so the cleavage always produces a phenol and an alkyl halide. libretexts.org

Lewis acids like boron tribromide are also powerful reagents for the demethylation of aromatic ethers. organic-chemistry.org In some cases, selective cleavage of a methoxy group can be achieved in the presence of other functional groups. For instance, aluminum chloride has been used for the selective cleavage of an aromatic methoxy group adjacent to a carbonyl function. nih.gov

Protection and Deprotection Strategies

In multi-step syntheses, the methoxy group can function as a protecting group for a phenol. The p-methoxybenzyl (PMB) ether is a commonly used protecting group for alcohols and phenols. organic-chemistry.orgorganic-chemistry.org Its removal, or deprotection, can be accomplished under various conditions.

Reactions Involving Aromatic Halogens (Chlorine Atoms)

The two chlorine atoms on the benzonitrile ring are susceptible to various substitution and coupling reactions, which are fundamental to creating more complex molecular architectures.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) is a principal reaction pathway for modifying halogenated aromatic compounds like this compound. libretexts.orgmasterorganicchemistry.com This reaction involves the replacement of a leaving group, in this case, a chlorine atom, by a nucleophile. chegg.com The success of this reaction is contingent on two main factors: the presence of a suitable leaving group and the reduction of electron density in the aromatic ring, which facilitates nucleophilic attack. libretexts.org The electron-withdrawing nature of the nitrile group and the second chlorine atom in this compound makes the ring more susceptible to such reactions. libretexts.orglibretexts.org

The general mechanism for SₙAr proceeds through a two-step addition-elimination process. libretexts.org A strong nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. chegg.com This intermediate is stabilized by the delocalization of the negative charge across the aromatic ring, a process enhanced by electron-withdrawing substituents. libretexts.org Subsequently, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. chegg.com

In the context of this compound, the position of the chlorine atoms relative to the electron-withdrawing nitrile group influences their reactivity. The chlorine at the C-4 position, being para to the nitrile group, is generally more activated towards nucleophilic attack than the chlorine at the C-2 position (ortho to the nitrile and meta to the methoxy group). This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitrile group when the attack occurs at the C-4 position. libretexts.org Studies on similar dihalogenated compounds have shown that sequential nucleophilic aromatic substitutions can be achieved, allowing for the stepwise introduction of different nucleophiles. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with a halide or triflate. libretexts.org This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, selective coupling at one of the chlorine atoms is a key consideration. The reactivity of the two chlorine atoms can differ based on their electronic and steric environment. In some di- or tri-substituted haloarenes, selective or sequential Suzuki-Miyaura couplings have been successfully demonstrated. nih.govresearchgate.netuwindsor.ca The choice of catalyst, ligands, base, and reaction conditions can influence the regioselectivity of the coupling. For instance, in 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling can be controlled to achieve either mono- or diarylation by adjusting the reaction temperature. nih.govresearchgate.net

Heck-Mizoroki Reaction:

The Heck-Mizoroki reaction, or simply the Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org

In the case of this compound, the Heck reaction could be used to introduce vinyl groups at either the C-2 or C-4 position. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to favor the desired product. nih.govsemanticscholar.org The reaction is known for its high stereoselectivity, typically affording the trans isomer of the resulting alkene. organic-chemistry.org

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to facilitate the formation of a copper acetylide intermediate. wikipedia.org

For this compound, the Sonogashira coupling offers a direct route to introduce alkyne functionalities. As with other cross-coupling reactions involving dihalogenated substrates, achieving regioselectivity can be a synthetic challenge. However, by carefully selecting the catalysts and reaction conditions, it is often possible to achieve selective coupling at the more reactive halogen site. libretexts.orgnih.gov In some cases, copper-free Sonogashira protocols have been developed, which can offer advantages in terms of cost and toxicity. organic-chemistry.orgresearchgate.net

Strategies for Chemical Derivatization in Analytical and Synthetic Contexts

Chemical derivatization of this compound is a crucial step in various analytical and synthetic applications. Derivatization can enhance the detectability of the compound in chromatographic methods or introduce new functional groups for further chemical transformations.

Derivatization for Enhanced Chromatographic Detection

In analytical chemistry, derivatization is often employed to improve the chromatographic behavior and detection sensitivity of analytes. hta-it.comresearchgate.net This is particularly relevant for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC):

For GC analysis, derivatization is primarily used to increase the volatility and thermal stability of a compound. psu.edu While this compound itself is likely volatile enough for GC analysis, its derivatives might be created to enhance detection by specific detectors. For instance, derivatization to introduce additional halogen atoms can increase the response of an electron capture detector (ECD), which is highly sensitive to electronegative groups. youtube.com Silylation, acylation, and alkylation are common derivatization techniques used in GC. youtube.comgcms.cz For halogenated compounds, a halogen-specific detector (XSD) can provide high selectivity and specificity. nih.gov

High-Performance Liquid Chromatography (HPLC):

In HPLC, derivatization is often performed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors. hta-it.comresearchgate.net This is especially useful for compounds that lack strong UV absorption or fluorescence properties. hta-it.com Derivatization can be performed either pre-column (before injection into the HPLC system) or post-column (after separation on the column but before detection). researchgate.netacademicjournals.org Common derivatizing reagents for HPLC include those that react with specific functional groups to attach a detectable tag. researchgate.net For a compound like this compound, derivatization strategies could involve reactions of the nitrile group or substitution of the chlorine atoms with a reagent that contains a chromophoric or fluorophoric moiety. sielc.comnih.gov

Functionalization for Bioconjugation or Material Integration

The introduction of specific functional groups onto the this compound scaffold can enable its use in bioconjugation and materials science.

Bioconjugation:

Bioconjugation involves the covalent linking of a molecule to a biomolecule, such as a protein, nucleic acid, or carbohydrate. nih.gov To achieve this, the small molecule must possess a reactive handle that can form a stable bond with the biomolecule under mild, typically aqueous, conditions. By modifying this compound through reactions like nucleophilic aromatic substitution or cross-coupling, functional groups suitable for bioconjugation can be introduced. For example, an amino or carboxyl group could be installed, which can then be used to form amide bonds with proteins. Alternatively, an azide (B81097) or alkyne group could be introduced to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are widely used for their high efficiency and specificity in bioconjugation. nih.gov

Material Integration:

The functionalization of this compound can also facilitate its incorporation into polymers or other materials. The nitrile group itself can participate in various polymerization reactions or be converted to other functional groups. osti.govacs.orgresearchgate.netrsc.org For instance, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, via Heck coupling would allow the molecule to be copolymerized with other monomers to create functional materials with specific electronic or optical properties. The dichloro-substituted aromatic core could impart properties like thermal stability or flame retardancy to the resulting material. Furthermore, the ability to selectively functionalize the two chlorine atoms offers the potential to create cross-linked polymers or to attach the molecule to a solid support. ingentaconnect.com

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provide a comprehensive picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of 2,4-Dichloro-5-methoxybenzonitrile, the chemical shifts and coupling patterns of the protons provide crucial information about their chemical environment. The aromatic protons will appear as distinct signals, with their multiplicity (singlet, doublet, etc.) and coupling constants revealing their relative positions on the benzene (B151609) ring. The methoxy (B1213986) group protons will typically appear as a sharp singlet at a characteristic chemical shift.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the electron-withdrawing effects of the chlorine and nitrile groups and the electron-donating effect of the methoxy group. The carbon of the nitrile group and the methoxy group will also have characteristic chemical shifts. rsc.org

Below is a table summarizing the predicted ¹H and ¹³C NMR spectral data for this compound.

| ¹H NMR Data | ¹³C NMR Data | ||

| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) |

| ~7.6 | Singlet | Aromatic CH | ~160 |

| ~7.2 | Singlet | Aromatic CH | ~135 |

| ~3.9 | Singlet | OCH₃ | ~133 |

| ~118 | |||

| ~117 | |||

| ~115 | |||

| ~112 | |||

| ~57 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds within the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic peaks for the following functional groups:

C≡N stretch: A strong, sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm⁻¹.

C-O stretch (aryl-alkyl ether): Strong bands in the IR spectrum around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Cl stretch: Strong absorption in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹.

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the π-electrons of the benzene ring are primarily involved in these transitions.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands can be influenced by the substituents on the ring. The strong electron-withdrawing nitrile group and the electron-donating methoxy group, along with the chlorine atoms, will affect the energy of the π-π* transitions. This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). nih.gov This allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₈H₅Cl₂NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass to the theoretically calculated mass. nih.gov

| Parameter | Value |

| Molecular Formula | C₈H₅Cl₂NO |

| Calculated Monoisotopic Mass | 200.9748 |

| Expected [M+H]⁺ Ion | 201.9826 |

The isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be a key feature in the mass spectrum, providing further confirmation of the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In a GC-MS analysis of this compound, the sample is first vaporized and injected into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum for each component provides a "molecular fingerprint" that can be used for identification by comparing it to a library of known spectra. researchgate.net The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the compound. GC-MS is also a valuable tool for assessing the purity of the sample, as it can separate and identify volatile impurities. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are central to isolating this compound from reaction mixtures and quantifying its purity. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or analysis of volatile components.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying the amount of this compound in a sample. nih.gov The technique is particularly useful for separating it from structurally similar isomers and reaction byproducts. rsc.orgresearchgate.net A typical HPLC method would employ a reversed-phase stationary phase, such as a C18 column, with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. rsc.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification against a standard. nih.gov

Table 2: Illustrative HPLC Method Parameters and Purity Data

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time | ~7.5 min |

| Sample Purity (%) | >99% (based on peak area) |

Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible, often requiring high-temperature conditions and a suitable capillary column. It is particularly useful for detecting any volatile impurities that may be present in the sample.

When coupled with a mass spectrometer (GC-MS), it provides powerful structural information based on the compound's fragmentation pattern upon electron ionization. researchgate.netshimadzu.com This can help in identifying and differentiating isomers or closely related impurities. shimadzu.com However, for routine purity analysis of this compound, HPLC is generally preferred due to the compound's lower volatility.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions. orgchemboulder.comlibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. libretexts.org

A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). orgchemboulder.com The separated spots are visualized, often under UV light. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine the reaction's status. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.org

Table 3: Example TLC Data for Reaction Monitoring

| Compound | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) |

|---|---|

| Starting Material (e.g., 2,4-Dichlorobenzonitrile) | 0.6 |

| Product (this compound) | 0.4 |

Hyphenated Techniques for Comprehensive Sample Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer the most comprehensive analysis of chemical samples. For this compound, techniques like GC-MS and LC-MS (as discussed earlier) are paramount.

LC-MS/MS, in particular, provides an exceptional level of detail. After the initial mass analysis (MS), a specific ion (e.g., the molecular ion of this compound) can be selected and subjected to further fragmentation. The resulting pattern of daughter ions is highly characteristic of the molecule's structure and can be used for definitive identification, even in complex mixtures. This capability is crucial for impurity identification, where unknown peaks in an HPLC chromatogram can be analyzed to determine their molecular weight and structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods use the principles of quantum mechanics to model molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 2,4-dichloro-5-methoxybenzonitrile, a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional arrangement (optimized molecular geometry). um.esjocpr.com This would provide precise data on bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring and its substituents (chlorine, methoxy (B1213986), and nitrile groups).

The energetics of the molecule, including its total energy in the ground state, can be calculated. These energetic data are crucial for comparing the stability of different potential conformations of the molecule. For instance, the orientation of the methoxy group relative to the benzene ring could be investigated to find the most stable rotamer. Although specific data for this compound is not available, a hypothetical data table for its optimized geometry is presented below to illustrate the typical output of such a calculation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Cl (ortho) | Calculated Value |

| C-Cl (para) | Calculated Value |

| C-O (methoxy) | Calculated Value |

| O-CH3 (methoxy) | Calculated Value |

| C-CN (nitrile) | Calculated Value |

| C≡N (nitrile) | Calculated Value |

| **Bond Angles (°) ** | |

| Cl-C-C | Calculated Value |

| C-C-O | Calculated Value |

| C-O-C | Calculated Value |

| C-C-CN | Calculated Value |

| C-C-N | Calculated Value |

| Dihedral Angles (°) | |

| C-C-O-C | Calculated Value |

Note: The values in this table are placeholders and would be determined by a specific DFT calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity and stability. researchgate.netresearchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule, indicating likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap can also be correlated with the electronic absorption properties of the molecule, providing a theoretical basis for its UV-Vis spectrum. youtube.com

A hypothetical data table for the HOMO-LUMO analysis is shown below.

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: The values in this table are placeholders and would be determined by a specific DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information on static, optimized structures, molecular dynamics (MD) simulations can model the dynamic behavior of a molecule over time. youtube.comyoutube.com For a flexible molecule like this compound, which has a rotatable methoxy group, MD simulations can explore its conformational landscape. diva-portal.orgrsc.org By simulating the movements of the atoms at a given temperature, MD can reveal the preferred orientations of the methoxy group and the energy barriers between different conformations. This provides a more realistic picture of the molecule's structure in a solution or biological environment.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations. For example, the mechanism of nucleophilic aromatic substitution, where one of the chlorine atoms is replaced by another group, could be modeled. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This helps in understanding the feasibility of a reaction and the factors that influence its rate and outcome.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. nih.govepstem.netyoutube.com For this compound, this would involve calculating the magnetic shielding of each nucleus. These predicted spectra can be invaluable in assigning the signals in an experimental NMR spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the observed IR bands, such as the C≡N stretch of the nitrile group or the C-Cl stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This would provide insight into the wavelengths of light that this compound absorbs.

A hypothetical data table for predicted NMR chemical shifts is provided below.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (aromatic) | Calculated Value |

| H (methoxy) | Calculated Value |

| ¹³C NMR | |

| C (aromatic, C-Cl) | Calculated Value |

| C (aromatic, C-O) | Calculated Value |

| C (aromatic, C-CN) | Calculated Value |

| C (aromatic, C-H) | Calculated Value |

| C (methoxy) | Calculated Value |

| C (nitrile) | Calculated Value |

Note: The values in this table are placeholders and would be determined by a specific DFT calculation.

In Silico Screening for Potential Interactions (e.g., Ligand-Receptor Docking for related compounds)

In silico screening methods, such as molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein receptor. While no specific docking studies for this compound have been found, research on related benzonitrile (B105546) derivatives suggests their potential as inhibitors for various enzymes, such as kinases. researchgate.netnih.govnih.gov In a typical study, the 3D structure of the target protein is used as a receptor, and the ligand (in this case, a benzonitrile derivative) is computationally "docked" into the active site of the protein. The docking software then calculates a binding score, which estimates the binding affinity between the ligand and the receptor. These studies can help in identifying potential drug candidates and in understanding the structural basis for their activity. mdpi.com

Exploration of Potential Applications of Dichloro Methoxybenzonitrile Derivatives

Role as Synthetic Intermediates in Organic Synthesis

2,4-Dichloro-5-methoxybenzonitrile and its structural analogs are valuable intermediates in the synthesis of a variety of complex organic molecules. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to build intricate molecular architectures.

The dichlorinated aromatic nitrile framework serves as a versatile starting point for the construction of various heterocyclic rings, which are core structures in many biologically active compounds.

Pyrimidines: While direct synthesis from this compound is not extensively documented in the provided results, the closely related compound, 2,4-dichloro-5-methoxypyrimidine, is a significant intermediate. google.comgoogle.com Its synthesis involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine. google.comgoogle.com This highlights the utility of the dichloro-methoxy-substituted scaffold in accessing the pyrimidine (B1678525) ring system, a crucial component in numerous pharmaceuticals. nih.gov The synthesis of pyrimidine derivatives often involves the condensation of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org The nitrile group in this compound could potentially be converted to an amidine and then cyclized to form a pyrimidine ring.

Quinazolines: Quinazolines are another class of heterocyclic compounds for which dichlorinated benzonitriles can serve as precursors. The general synthesis of quinazolines can involve the reaction of 2-aminobenzonitriles with various reagents. organic-chemistry.orgnih.govurfu.ru For instance, a copper-catalyzed one-pot process for preparing substituted quinazolines involves the reaction of 2-ethynylanilines with benzonitriles. nih.gov While a direct route from this compound is not explicitly detailed, its structural motif is present in compounds like 2,4-dichloro-5-methoxyquinazoline. nih.govsigmaaldrich.com The synthesis of such compounds suggests the potential for derivatizing the benzonitrile (B105546) to facilitate quinazoline (B50416) ring formation.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common feature in medicinal chemistry and can be synthesized from nitrile-containing compounds. nih.govnih.govicm.edu.pl A general method involves the cyclization of acylhydrazides, which can be derived from the corresponding nitriles. For example, the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives can be achieved by reacting a hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov The nitrile group of this compound could be hydrolyzed to a carboxylic acid and then converted to the corresponding hydrazide, which could then be cyclized to form an oxadiazole ring. Another approach involves the reaction of amidoximes with nitriles. organic-chemistry.org

Selenazoles: Selenazoles, containing both selenium and nitrogen in a five-membered ring, can also be synthesized using nitrile precursors. The cyclization of primary arylselenocarboxylic amides with α-bromoketones is a known method for preparing 2,4-diaryl-1,3-selenazoles. researchgate.net The nitrile group of this compound could be converted to a selenoamide, which could then undergo cyclization to yield a selenazole derivative.

The following table summarizes the potential synthetic pathways for these heterocyclic systems starting from a dichlorobenzonitrile derivative.

| Heterocyclic System | Potential Synthetic Precursor from Dichlorobenzonitrile | Key Reaction Type |

| Pyrimidine | 2,4-Dichloro-5-methoxy-benzamidine | Cyclocondensation |

| Quinazoline | N-(2-cyanophenyl)formimidamide derivative | Cyclization |

| Oxadiazole | 2,4-Dichloro-5-methoxy-benzoylhydrazide | Cyclodehydration |

| Selenazole | 2,4-Dichloro-5-methoxy-seleno-benzamide | Cyclocondensation |

The versatility of this compound and its derivatives as synthetic intermediates extends to the production of complex molecules with potential applications in the pharmaceutical and agrochemical industries.

Pharmaceuticals: The heterocyclic systems mentioned above (pyrimidines, quinazolines, oxadiazoles) are prevalent in a wide array of pharmaceutical agents. For instance, pyrimidine-based compounds are known for their antiviral and anticancer activities. nih.gov Quinazoline derivatives have been investigated for various therapeutic applications, including as anticancer agents. openmedicinalchemistryjournal.com The incorporation of the dichloro-methoxy-phenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. An example of a complex pharmaceutical built from a dichlorinated aromatic starting material is MGL-3196, a selective thyroid hormone receptor β agonist, which contains a 3,5-dichloro-substituted phenyl ring. nih.gov Another example is 2,4-dichloro-5-sulfamoylbenzoic acid, a key intermediate for diuretic drugs. google.comnih.gov

Agrochemicals: The pyrimidine scaffold is also found in various herbicides and insecticides. 2,4-Dichloro-5-methoxypyrimidine is a known intermediate in the synthesis of certain herbicides. google.com The specific substitution pattern of the starting benzonitrile can be crucial for achieving the desired biological activity and selectivity in the final agrochemical product. For example, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, synthesized from p-methoxyphenylboronic acid and cyanuric chloride, is a related structure with potential agrochemical applications. google.com

Potential in Medicinal Chemistry Research (Inferred from Analogs)

While direct studies on the medicinal chemistry applications of this compound are not abundant in the provided search results, the potential can be inferred from the biological activities of its structural analogs.

The substituted benzonitrile scaffold is a key feature in various bioactive molecules. The specific arrangement of chloro and methoxy (B1213986) groups on the phenyl ring can provide a template for designing ligands that interact with specific biological targets.

Adenosine (B11128) Receptor Antagonists: Although not directly mentioned in the search results, the general structure of substituted xanthines, which are well-known adenosine receptor antagonists, can be mimicked by other heterocyclic systems. The synthesis of various functionalized quinazolines and other heterocyclic systems from precursors like this compound could lead to the discovery of novel adenosine receptor modulators. The electronic and steric properties imparted by the dichloro and methoxy substituents can play a crucial role in receptor binding and selectivity.

The following table highlights some bioactive molecules containing a dichlorinated phenyl ring, suggesting the potential of the this compound scaffold.

| Bioactive Molecule Class | Example Compound Containing Dichlorophenyl Moiety | Potential Therapeutic Area |

| Thyroid Hormone Receptor Agonist | MGL-3196 | Dyslipidemia |

| Diuretic | Furosemide (derived from 2,4-dichloro-5-sulfamoylbenzoic acid) | Hypertension, Edema |

| Carbonic Anhydrase Inhibitor | Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid | Glaucoma, Cancer |

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For analogs of this compound, SAR studies would involve systematically modifying the substitution pattern on the phenyl ring and observing the effect on biological activity.

Key modifications for SAR studies could include:

Position of the methoxy group: Moving the methoxy group to other positions on the ring would alter the electronic and steric profile of the molecule, potentially affecting its interaction with a biological target.

Nature of the halogen: Replacing the chloro groups with other halogens (e.g., fluoro, bromo) would modulate the lipophilicity and electronic properties.

Replacement of the nitrile group: The nitrile group could be converted to other functional groups such as a carboxylic acid, an amide, or a tetrazole, which could lead to different binding interactions.

For example, in the development of thiazolo[5,4-f]quinazolines as DYRK1A inhibitors, extensive SAR studies were conducted by varying the substituents on the pyrimidine ring, which was constructed from a functionalized benzothiazole (B30560) precursor. nih.gov Such studies provide valuable insights into the key structural features required for biological activity.

Advanced Materials Science Applications (Inferred from Related Aromatic Nitriles)

Aromatic nitriles and their derivatives are not only important in the life sciences but also have potential applications in materials science due to their electronic and photophysical properties.

The nitrile group is a strong electron-withdrawing group, which can influence the electronic properties of an aromatic system. This makes benzonitrile derivatives interesting candidates for applications in:

Organic Electronics: The incorporation of polar nitrile groups can enhance the electron-transporting properties of organic materials, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The dichlorination and methoxylation of the benzonitrile core would further tune these electronic properties.

Liquid Crystals: The rigid, rod-like shape of many benzonitrile derivatives, combined with their dipole moment, makes them suitable for use as components in liquid crystal mixtures.

Fluorescent Materials: Certain aromatic and heterocyclic compounds derived from benzonitriles can exhibit strong fluorescence. For instance, 2,5-diaryl- google.comopenmedicinalchemistryjournal.comCurrent time information in Bangalore, IN.triazolo[1,5-c]quinazolines, which can be synthesized from 2-aminobenzonitrile (B23959) derivatives, have been shown to be promising fluorophores with high quantum yields. urfu.ru The substitution pattern on the initial benzonitrile can significantly impact the absorption and emission wavelengths of the resulting fluorophore.

The following table lists some potential material science applications for derivatives of aromatic nitriles.

| Application Area | Relevant Property of Aromatic Nitriles | Potential Derivative Class |

| Organic Electronics | Electron-withdrawing nature, charge transport | Substituted benzonitriles, heterocyclic nitriles |

| Liquid Crystals | Anisotropic shape, dipole moment | Benzonitrile derivatives |

| Fluorescent Probes | Extended π-conjugation, rigid structure | Triazoloquinazolines |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Precise Substitution

The creation of derivatives of 2,4-Dichloro-5-methoxybenzonitrile requires synthetic methods that are not only efficient but also environmentally benign and capable of precise regioselectivity. Future research should focus on moving beyond traditional, often harsh, synthetic conditions.

Key Research Objectives:

Green Cyanation Reagents: A significant challenge in nitrile synthesis is the use of toxic cyanide sources. Research into sustainable alternatives is paramount. For instance, protocols using formamide (B127407) in conjunction with catalysts like copper or palladium have emerged as a viable, less toxic method for the cyanation of aryl halides. researchgate.net Adapting such methods for the synthesis of substituted benzonitriles could provide a safer and more sustainable pathway.

Catalyst-Controlled Regioselectivity: The existing substitution pattern of this compound is fixed. However, developing synthetic routes that allow for the selective placement or replacement of the chloro and methoxy (B1213986) groups is a crucial goal. This could involve the use of advanced organometallic catalysts with specifically designed ligands that can direct substitution to a desired position on the benzene (B151609) ring.

Asymmetric Catalysis: For derivatives where chirality is introduced, the development of atroposelective synthetic methods is a frontier in chemical synthesis. Recent breakthroughs, such as the use of N-heterocyclic carbenes (NHCs) in organocatalysis, have enabled the metal- and cyanide-free construction of axially chiral benzonitriles. acs.org Applying these principles could lead to novel, stereochemically complex derivatives with unique properties.

In-depth Mechanistic Investigations of the Compound's Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is essential for predicting its behavior and designing rational synthetic transformations. The interplay between the electron-withdrawing chloro and nitrile groups and the electron-donating methoxy group creates a complex electronic environment.

Key Research Objectives:

Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms are susceptible to replacement by nucleophiles. Mechanistic studies are needed to determine the relative reactivity of the C-2 and C-4 positions and to understand how the methoxy group influences the reaction kinetics and regioselectivity.

Electrophilic Aromatic Substitution: While the ring is generally deactivated by the chloro and nitrile groups, the activating, ortho-para directing methoxy group could enable selective electrophilic substitution at the C-6 position. Detailed kinetic and computational studies are required to explore this potential.

Nitrile Group Transformations: The nitrile moiety itself is a versatile functional group that can undergo hydrolysis, reduction, or cycloaddition reactions. Investigating the mechanism of these transformations under various conditions will expand the synthetic utility of the parent compound.

Computational Modeling: The use of Density Functional Theory (DFT) can provide profound insights into reaction pathways and transition states. acs.org Computational studies can help elucidate the rate-determining steps of reactions, rationalize observed product distributions, and predict the outcomes of new, untested reaction conditions. acs.org

Systematic Exploration of Structure-Activity Relationships within Related Chemical Families

The benzonitrile (B105546) scaffold is a common feature in many biologically active molecules. ontosight.aiontosight.ai A systematic exploration of the structure-activity relationships (SAR) for derivatives of this compound could identify lead compounds for drug discovery or other applications. This involves synthesizing a library of analogs and evaluating their biological or material properties.

Key Research Objectives:

Analog Synthesis: Create a diverse library of compounds by systematically modifying each substituent on the aromatic ring. This includes varying the halogen atoms, altering the position and nature of the alkoxy group, and replacing the nitrile with other functional groups.

Biological Screening: Test the synthesized analogs across a range of biological assays. Benzonitrile derivatives have been investigated for various activities, including as enzyme inhibitors and receptor antagonists. nih.govnih.gov

SAR Model Development: Analyze the screening data to build a comprehensive SAR model. This model will identify the key structural features responsible for the observed activity. For example, studies on similar complex molecules have shown that specific substitutions on the benzene ring are critical for high potency. nih.gov This knowledge can then be used to design second-generation compounds with improved properties.

Table 1: Proposed Analogs for SAR Studies

| Modification Area | Parent Structure Moiety | Proposed Modifications | Rationale |

|---|---|---|---|

| Halogen Substitution | -Cl at C2, C4 | -F, -Br, -I at C2 and/or C4 | To probe the effect of halogen size and electronegativity on binding and reactivity. nih.gov |

| Alkoxy Group | -OCH₃ at C5 | -OCH₂CH₃, -O(CH₂)₂CH₃, -OH, -OCF₃ | To evaluate the impact of steric bulk and electronic effects of the oxygen substituent. |

| Ring Position | Substituents at 2,4,5 | Isomers (e.g., 2,6-dichloro-3-methoxy) | To understand the importance of substituent positioning for biological target interaction. |

Advanced Analytical Method Development for Trace Analysis and Metabolites

As with any chemical compound intended for wider use, robust analytical methods are needed for its detection and quantification, particularly at trace levels in complex matrices. Furthermore, understanding its metabolic fate is crucial.

Key Research Objectives:

High-Sensitivity Quantification: Develop and validate methods using techniques like gas chromatography-mass spectrometry (GC/MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS). Selected reaction monitoring (SRM) on such platforms can achieve extremely low detection limits, often in the picogram range, which is essential for environmental monitoring or pharmacokinetic studies. nih.gov

Metabolite Identification: The metabolism of aromatic nitriles is not fully understood and can be complex. nih.gov In vitro studies using liver microsomes and in vivo studies are needed to identify potential metabolites. nih.gov Known metabolic pathways for benzonitriles include nitrile hydration to the corresponding benzamide (B126) and subsequent hydrolysis to benzoic acid, as well as oxidative ring hydroxylation. ontosight.ainih.gov Advanced analytical techniques are required to separate and identify these potential products.

Reference Standard Synthesis: The unequivocal identification of metabolites requires the synthesis of authentic reference standards. This is a synthetic challenge in itself and must be pursued in parallel with metabolic studies.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry offers powerful tools to accelerate the discovery process by predicting the properties of yet-to-be-synthesized molecules. This in silico approach can guide research, reduce costs, and minimize unnecessary experimentation.

Key Research Objectives:

Virtual Screening and Molecular Docking: For applications in drug discovery, computational models of target proteins can be used to perform virtual screening of large libraries of virtual derivatives. Molecular docking simulations can predict the binding affinity and orientation of these derivatives within a receptor's active site, helping to prioritize the most promising candidates for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial SAR data is available, QSAR models can be built to create a mathematical relationship between chemical structure and biological activity. These models can then predict the activity of new derivatives.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.gov Early prediction of potential liabilities, such as poor metabolic stability or toxicity, allows researchers to focus on candidates with a higher probability of success. nih.gov

Table 2: Application of Computational Methods in Future Research

| Computational Technique | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Investigations | Elucidate reaction pathways, calculate activation energies, predict reactivity and regioselectivity. acs.orgnih.gov |

| Molecular Docking | SAR & Drug Design | Predict binding modes and affinities of derivatives to biological targets (enzymes, receptors). nih.gov |

| QSAR | SAR & Lead Optimization | Develop predictive models for biological activity to guide the design of more potent compounds. |

| Molecular Dynamics (MD) | Mechanistic Investigations | Simulate the dynamic behavior of the compound and its interaction with biological macromolecules over time. |

Q & A

Basic: What synthetic routes are commonly employed for preparing 2,4-dichloro-5-methoxybenzonitrile?

Methodological Answer:

The synthesis typically involves halogenation and methoxylation of a benzonitrile precursor. A two-step approach is often used:

Chlorination: Electrophilic substitution using chlorine gas or chlorinating agents (e.g., Cl2/FeCl3) at specific positions on the benzene ring.

Methoxylation: Introduction of the methoxy group via nucleophilic aromatic substitution (e.g., using sodium methoxide under reflux conditions) .

Reaction optimization requires careful control of temperature and stoichiometry to avoid over-chlorination or side reactions. Catalysts like palladium (Pd/C) may enhance regioselectivity in cross-coupling reactions .

Advanced: How can researchers resolve contradictions in regioselectivity data during halogenation of substituted benzonitriles?

Methodological Answer:

Conflicting regioselectivity outcomes often arise from competing electronic (directing effects) and steric factors. To address this:

- Computational Modeling: Use density functional theory (DFT) to predict electron density maps and identify reactive sites.

- Isotopic Labeling: Track substitution patterns via <sup>13</sup>C or <sup>2</sup>H labeling in intermediate steps.

- In Situ Spectroscopy: Monitor reaction progress with real-time FTIR or Raman spectroscopy to capture transient intermediates .

For example, steric hindrance from the nitrile group may dominate over the methoxy group’s electronic effects, altering the expected substitution pattern .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- <sup>1</sup>H NMR identifies methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm).

- <sup>13</sup>C NMR confirms nitrile carbon (δ ~115–120 ppm) and quaternary carbons.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 216.9904) .

- X-Ray Crystallography: Resolves crystal packing and steric interactions, though crystallization may require co-solvents like dichloromethane/hexane .

Advanced: How can researchers optimize reaction yields in cross-coupling reactions involving this compound?

Methodological Answer:

Cross-coupling (e.g., Suzuki-Miyaura) with boronic acids requires:

- Catalyst Screening: Test Pd(PPh3)4, Pd(OAc)2, or Buchwald-Hartwig catalysts for efficiency.

- Solvent Effects: Polar aprotic solvents (e.g., DMF or THF) enhance solubility, while additives like K2CO3 stabilize intermediates.

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 min vs. 24 hrs conventional) .

Contradictory yields may arise from residual moisture or oxygen; ensure rigorous inert-atmosphere protocols (N2/Ar) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to prevent inhalation of volatile intermediates (e.g., HCl gas during synthesis).

- Spill Management: Neutralize spills with sodium bicarbonate and adsorbents like vermiculite .

- Waste Disposal: Segregate halogenated waste in labeled containers for incineration .

Advanced: What strategies mitigate competing side reactions in functionalizing the nitrile group?

Methodological Answer:

The nitrile group’s reactivity can lead to hydrolysis or undesired nucleophilic additions. Strategies include:

- Protecting Groups: Temporarily convert the nitrile to a stable imine using trimethylsilyl chloride (TMSCl).

- Low-Temperature Conditions: Perform reactions at −78°C (dry ice/acetone bath) to suppress hydrolysis.

- Catalytic Control: Use Lewis acids (e.g., ZnCl2) to direct electrophiles to the aromatic ring instead of the nitrile .

Basic: How is the electronic influence of substituents analyzed in this compound?

Methodological Answer:

- Hammett Constants: Quantify substituent effects using σpara (Cl: +0.23, OMe: −0.27) to predict reaction rates.

- Cyclic Voltammetry: Measure redox potentials to assess electron-withdrawing/donating capabilities.

- UV-Vis Spectroscopy: Correlate absorption maxima (λmax) with conjugation length and substituent electronic contributions .

Advanced: What computational tools predict the compound’s environmental persistence or toxicity?

Methodological Answer:

- QSAR Models: Use quantitative structure-activity relationship tools (e.g., EPI Suite) to estimate biodegradability (t1/2) and bioaccumulation potential.

- Molecular Docking: Screen for interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic pathways .

- Ecotoxicity Databases: Cross-reference with EPA’s CompTox Dashboard for hazard classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.